molecular formula C8H6N4 B1426001 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1086393-45-4

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B1426001
CAS RN: 1086393-45-4
M. Wt: 158.16 g/mol
InChI Key: BFPMVMVRDDHKCN-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a type of organic compound . It belongs to the class of nitriles, which are organic compounds containing a cyano functional group .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, has been extensively studied . A novel [3 + 1 + 1 + 1] cyclization reaction has been established for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton . This method involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is characterized by a pyrazolo[3,4-b]pyridine core . This core is a fused ring system that includes a pyrazole ring and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile are typically cyclization reactions . These reactions are often promoted by iodine and involve the direct cleavage of the C–C bond of malononitrile .

Safety and Hazards

While specific safety and hazard information for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is not available, similar compounds have been classified as combustible and acutely toxic .

Future Directions

The future directions for the study of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and similar compounds could involve the development of new synthetic methods , the exploration of their biological activities , and the investigation of their physical and chemical properties.

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of biological targets, particularly those involved in nucleic acid metabolism.

properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-12-8-7(5-11-12)2-6(3-9)4-10-8/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPMVMVRDDHKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C#N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086393-45-4
Record name 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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